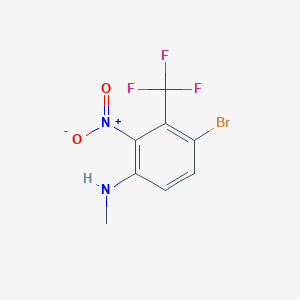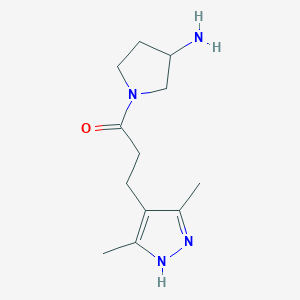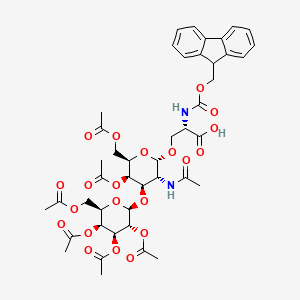
Fmoc-L-Ser(TF)-OH
Vue d'ensemble
Description
Fmoc-L-Ser(TF)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids. This compound is specifically a derivative of serine, where the hydroxyl group of serine is protected by a trifluoromethyl group (TF). The Fmoc group is known for its stability under basic conditions and can be removed under mild acidic conditions, making it a popular choice in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ser(TF)-OH typically involves the protection of the serine hydroxyl group with a trifluoromethyl group, followed by the introduction of the Fmoc group to the amino group. The process can be summarized as follows:
Protection of Serine Hydroxyl Group: The hydroxyl group of serine is protected using trifluoromethylation reagents under specific conditions.
Introduction of Fmoc Group: The amino group of the protected serine is then reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient production of Fmoc-protected amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-Ser(TF)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using mild acidic conditions, such as treatment with piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group.
Coupling: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA are used in peptide coupling reactions.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid with a trifluoromethyl-protected hydroxyl group.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
Applications De Recherche Scientifique
Fmoc-L-Ser(TF)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.
Drug Development: It plays a role in the development of peptide-based drugs and therapeutic agents.
Material Science: This compound is used in the development of novel materials with specific properties, such as hydrogels and nanostructures
Mécanisme D'action
The mechanism of action of Fmoc-L-Ser(TF)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The trifluoromethyl group provides additional stability to the hydroxyl group of serine, allowing for selective reactions at other sites. The compound’s ability to undergo deprotection and coupling reactions makes it a versatile tool in peptide chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Ser-OH: Similar to Fmoc-L-Ser(TF)-OH but without the trifluoromethyl group.
Fmoc-L-Thr(TF)-OH: A derivative of threonine with a trifluoromethyl-protected hydroxyl group.
Fmoc-L-Tyr(TF)-OH: A derivative of tyrosine with a trifluoromethyl-protected hydroxyl group
Uniqueness
This compound is unique due to the presence of both the Fmoc and trifluoromethyl groups, which provide enhanced stability and selectivity in peptide synthesis. The trifluoromethyl group offers additional protection to the hydroxyl group, making it suitable for complex synthetic routes and applications where stability is crucial .
Propriétés
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N2O21/c1-20(47)45-35-38(67-43-40(64-26(7)53)39(63-25(6)52)37(62-24(5)51)34(66-43)19-58-22(3)49)36(61-23(4)50)33(18-57-21(2)48)65-42(35)59-17-32(41(54)55)46-44(56)60-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,47)(H,46,56)(H,54,55)/t32-,33+,34+,35+,36-,37-,38+,39-,40+,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIREWDIFSHWID-CYAMVCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N2O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)


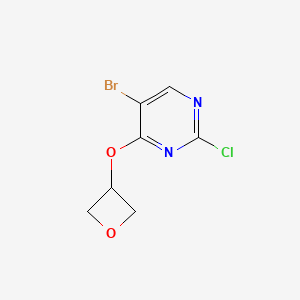
![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)

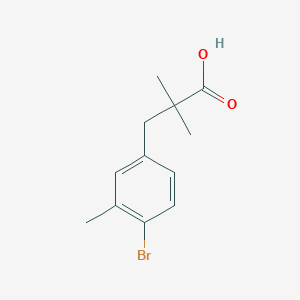
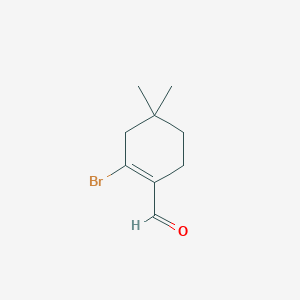
![tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B1381315.png)

